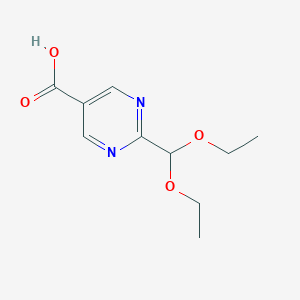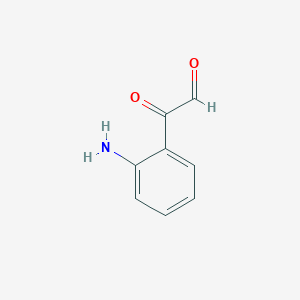
lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring
準備方法
The synthesis of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The product is then isolated and purified through crystallization or other suitable methods .
化学反応の分析
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Lithium(1+) ion 4-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate: This compound has a bromine atom at the 4-position, which can influence its reactivity and biological activity.
Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and applications.
This compound is unique due to its specific structure and the presence of the lithium ion, which can impart distinct chemical and biological properties.
特性
分子式 |
C9H7LiN2O2 |
|---|---|
分子量 |
182.1 g/mol |
IUPAC名 |
lithium;1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2.Li/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
LTZLKOWAFLUUBI-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C2=CC=CC=C2N=C1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


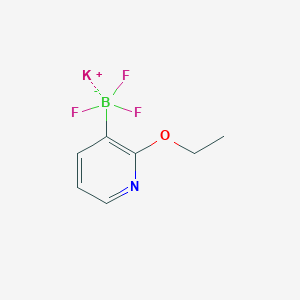
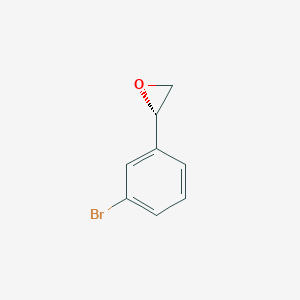
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
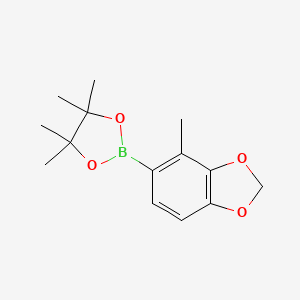



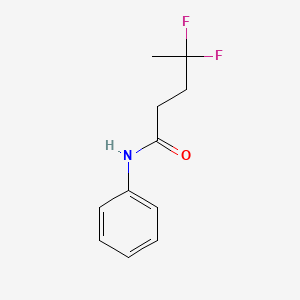
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
